molecular formula C11H14F2OSSi B14265727 Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- CAS No. 169199-37-5

Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-

Katalognummer: B14265727
CAS-Nummer: 169199-37-5
Molekulargewicht: 260.38 g/mol
InChI-Schlüssel: YDGGWPYPQXHXKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- is a chemical compound with the molecular formula C11H14F2OSSi and a molecular weight of 260.38 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a difluoroethenyl group and a phenylthio group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-difluoro-1-(phenylthio)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and sulfur atoms, leading to the formation of stable complexes. The difluoroethenyl group can participate in various chemical reactions, enhancing the reactivity of the compound. The phenylthio group can undergo oxidation and reduction reactions, further diversifying the compound’s chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl- is unique due to the presence of both the difluoroethenyl and phenylthio groups. This combination imparts distinctive chemical properties, making it a valuable reagent in various scientific research applications .

Eigenschaften

CAS-Nummer

169199-37-5

Molekularformel

C11H14F2OSSi

Molekulargewicht

260.38 g/mol

IUPAC-Name

(2,2-difluoro-1-phenylsulfanylethenoxy)-trimethylsilane

InChI

InChI=1S/C11H14F2OSSi/c1-16(2,3)14-11(10(12)13)15-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI-Schlüssel

YDGGWPYPQXHXKF-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC(=C(F)F)SC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.